1-Isobutyl-5-(4-methylphenyl)-1H-imidazol-2-yl hydrosulfide
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Overview
Description
1-Isobutyl-5-(4-methylphenyl)-1H-imidazol-2-yl hydrosulfide is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring substituted with isobutyl and 4-methylphenyl groups, along with a hydrosulfide functional group. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isobutyl-5-(4-methylphenyl)-1H-imidazol-2-yl hydrosulfide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Substitution Reactions: The isobutyl and 4-methylphenyl groups are introduced through substitution reactions. These reactions often require the use of strong bases or acids as catalysts.
Introduction of the Hydrosulfide Group: The hydrosulfide group can be introduced through nucleophilic substitution reactions using thiol reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Isobutyl-5-(4-methylphenyl)-1H-imidazol-2-yl hydrosulfide undergoes various chemical reactions, including:
Oxidation: The hydrosulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to form corresponding reduced derivatives.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Strong bases like sodium hydride or acids like hydrochloric acid are often used as catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted imidazole derivatives.
Scientific Research Applications
1-Isobutyl-5-(4-methylphenyl)-1H-imidazol-2-yl hydrosulfide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Isobutyl-5-(4-methylphenyl)-1H-imidazol-2-yl hydrosulfide involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. The hydrosulfide group can participate in redox reactions, influencing cellular processes. The isobutyl and 4-methylphenyl groups contribute to the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
Similar Compounds
1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride: This compound shares the isobutyl group but has a pyrazole ring instead of an imidazole ring.
4-bromo-1-isobutyl-5-(propoxymethyl)-1H-pyrazole: Similar in structure but contains a bromine atom and a propoxymethyl group.
Uniqueness
1-Isobutyl-5-(4-methylphenyl)-1H-imidazol-2-yl hydrosulfide is unique due to the combination of its functional groups and the imidazole ring. This combination imparts specific chemical and biological properties that are distinct from other similar compounds.
Properties
IUPAC Name |
4-(4-methylphenyl)-3-(2-methylpropyl)-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-10(2)9-16-13(8-15-14(16)17)12-6-4-11(3)5-7-12/h4-8,10H,9H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHBYPVIVKISPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC(=S)N2CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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